(1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
(1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
A-796260 is a synthetic cannabinoid (CB) that shows high selectivity for the CB2 receptor (Ki = 0.77 nM) over the CB1 receptor (Ki = 2,100 nM). It also shows efficacy in vivo in models of inflammatory, post-operative, neuropathic, and osteoarthritic pain, activities which are selectively blocked by CB2 receptor-selective antagonists. This product is intended for research and forensic uses.
A-796260 or A-796,260, also known as LTI-258, is a drug developed by Abbott Laboratories that acts as a potent and selective cannabinoid CB2 receptor agonist. A-796,260 was found to be a highly selective CB2 agonist with little affinity for CB1, having a CB2 Ki of 4.6 nM vs 945 nM at CB1. It has potent analgesic and anti-inflammatory actions in animal models, being especially effective in models of neuropathic pain, but without producing cannabis-like behavioral effects.
A-796260 or A-796,260, also known as LTI-258, is a drug developed by Abbott Laboratories that acts as a potent and selective cannabinoid CB2 receptor agonist. A-796,260 was found to be a highly selective CB2 agonist with little affinity for CB1, having a CB2 Ki of 4.6 nM vs 945 nM at CB1. It has potent analgesic and anti-inflammatory actions in animal models, being especially effective in models of neuropathic pain, but without producing cannabis-like behavioral effects.
Brand Name:
Vulcanchem
CAS No.:
895155-26-7
VCID:
VC0516614
InChI:
InChI=1S/C22H30N2O2/c1-21(2)20(22(21,3)4)19(25)17-15-24(18-8-6-5-7-16(17)18)10-9-23-11-13-26-14-12-23/h5-8,15,20H,9-14H2,1-4H3
SMILES:
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCN4CCOCC4)C
Molecular Formula:
C22H30N2O2
Molecular Weight:
354.5 g/mol
(1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
CAS No.: 895155-26-7
Cat. No.: VC0516614
Molecular Formula: C22H30N2O2
Molecular Weight: 354.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | A-796260 is a synthetic cannabinoid (CB) that shows high selectivity for the CB2 receptor (Ki = 0.77 nM) over the CB1 receptor (Ki = 2,100 nM). It also shows efficacy in vivo in models of inflammatory, post-operative, neuropathic, and osteoarthritic pain, activities which are selectively blocked by CB2 receptor-selective antagonists. This product is intended for research and forensic uses. A-796260 or A-796,260, also known as LTI-258, is a drug developed by Abbott Laboratories that acts as a potent and selective cannabinoid CB2 receptor agonist. A-796,260 was found to be a highly selective CB2 agonist with little affinity for CB1, having a CB2 Ki of 4.6 nM vs 945 nM at CB1. It has potent analgesic and anti-inflammatory actions in animal models, being especially effective in models of neuropathic pain, but without producing cannabis-like behavioral effects. |
|---|---|
| CAS No. | 895155-26-7 |
| Molecular Formula | C22H30N2O2 |
| Molecular Weight | 354.5 g/mol |
| IUPAC Name | [1-(2-morpholin-4-ylethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
| Standard InChI | InChI=1S/C22H30N2O2/c1-21(2)20(22(21,3)4)19(25)17-15-24(18-8-6-5-7-16(17)18)10-9-23-11-13-26-14-12-23/h5-8,15,20H,9-14H2,1-4H3 |
| Standard InChI Key | ZCFHOMLAFTWDFM-UHFFFAOYSA-N |
| SMILES | CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCN4CCOCC4)C |
| Canonical SMILES | CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCN4CCOCC4)C |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator